molecular formula C11H16N2O2 B13639371 5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one

5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one

Cat. No.: B13639371
M. Wt: 208.26 g/mol
InChI Key: FDLCZHCOCVIVHM-UHFFFAOYSA-N
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Description

5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Tetrahydro-2H-pyran-4-yl Group: This step involves the alkylation of the pyridinone core with a tetrahydro-2H-pyran-4-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methylpyridin-2(1h)-one
  • 5-Amino-1-ethylpyridin-2(1h)-one
  • 5-Amino-1-(tetrahydro-2h-furan-4-yl)methyl)pyridin-2(1h)-one

Uniqueness

5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which can impart specific chemical and biological properties. This structural feature may enhance the compound’s stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-amino-1-(oxan-4-ylmethyl)pyridin-2-one

InChI

InChI=1S/C11H16N2O2/c12-10-1-2-11(14)13(8-10)7-9-3-5-15-6-4-9/h1-2,8-9H,3-7,12H2

InChI Key

FDLCZHCOCVIVHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=C(C=CC2=O)N

Origin of Product

United States

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